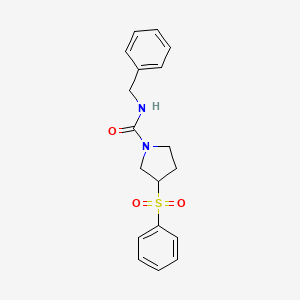

N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

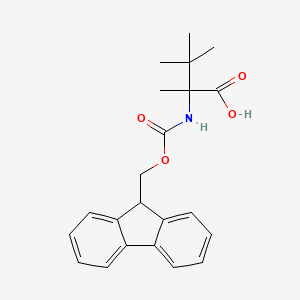

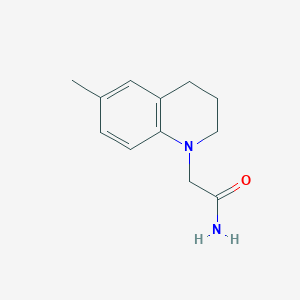

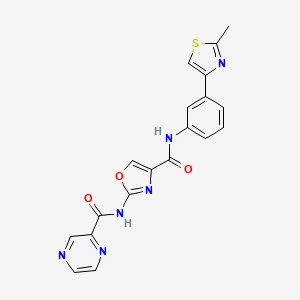

“N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .Molecular Structure Analysis

The molecular formula of “N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide” is C18H20N2O3S . The structure of the molecule is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains a benzyl group and a phenylsulfonyl group .Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds with different biological profiles . The molecule can also participate in Pd-catalyzed reactions with aryl bromides .Applications De Recherche Scientifique

- Fluorescent Probes : Fluorescent probes play a crucial role in chemical biology. Researchers use them to study subcellular localization and mechanisms of action of bioactive compounds. The development of new synthetic protocols has led to the creation of fluorophores suitable for drug discovery .

- Fluorogenic Properties : The synthesis of fluorophores, including those related to this compound, has revealed their fluorogenic properties. These molecules emit fluorescence upon binding to specific biomolecules, making them valuable tools for drug screening and target identification .

- Fluorescent Tags : Researchers use fluorescent probes to label specific cellular components, enabling visualization and tracking. The compound’s unique structure may allow precise labeling of cellular organelles or proteins, aiding in understanding cellular processes .

- Chemical Sensing : Fluorescent probes can detect environmental pollutants, toxins, or specific molecules. Researchers have explored their use in environmental monitoring, water quality assessment, and pollutant detection .

- Biomolecule Detection : The compound’s fluorescence properties make it suitable for detecting biomolecules such as enzymes, proteins, and nucleic acids. Researchers can use it to study biological processes and interactions .

- Assay Development : Fluorescent probes are essential in developing biochemical assays. Researchers can design assays based on the compound’s ability to interact with specific targets, facilitating drug screening and validation .

- Probing Molecular Interactions : By using fluorescent probes, scientists can investigate molecular interactions, ligand-receptor binding, and enzymatic reactions. The compound’s unique structure may offer insights into biological mechanisms .

Medicinal Chemistry and Drug Discovery

Cell Imaging and Subcellular Localization

Environmental Analysis

Biological Sensing and Imaging

Biochemical Assays and High-Throughput Screening

Chemical Biology and Mechanistic Studies

Orientations Futures

The future directions for the study of “N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases . Additionally, the development of new synthetic strategies could also be a promising area of research .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-benzylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-13-15-7-3-1-4-8-15)20-12-11-17(14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJYNLMHCMGFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)